molecular formula C7H4Cl2N2 B8486479 4,7-dichloro-1H-pyrrolo[2,3-c]pyridine

4,7-dichloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8486479
M. Wt: 187.02 g/mol
InChI Key: QNWICKJKQIWENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dichloro-1H-pyrrolo[2,3-c]pyridine ( 1001412-41-4) is a versatile nitrogen-containing heterocyclic compound, also classified as a 6-azaindole, that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery . Its molecular formula is C7H4Cl2N2, with a molecular weight of 187.03 g/mol . The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in pharmaceutical research, known for its broad spectrum of pharmacological properties and its role as a key pharmacophore in the development of targeted therapeutics . This specific dichloro-substituted analogue is particularly valued as a chemical building block for the synthesis of more complex molecules, with the chlorine atoms at the 4 and 7 positions offering reactive handles for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Researchers utilize this scaffold to develop novel kinase inhibitors, antiproliferative agents, and potential therapies for challenging diseases such as cancer and Alzheimer's disease . The broader class of pyrrolopyridines has demonstrated significant biological activity, including applications in the development of acid pump antagonists , FMS kinase inhibitors with potential for anticancer and antiarthritic drug development , and BET bromodomain inhibitors like the clinical candidate Mivebresib (ABBV-075) . This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

4,7-dichloro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H

InChI Key

QNWICKJKQIWENU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CN=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-c]pyridine Derivatives

  • 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Molecular Formula: C₉H₁₀N₂O₂ Bioactivity: Demonstrated 64% BIF (binding inhibition factor) as an HIV-1 entry inhibitor, outperforming the 7-chloro-4-methoxy analog (57% BIF) .
  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

    • Role : Intermediate in synthesizing cytotoxic agents targeting EGFR-overexpressing cancers (e.g., A431 cell line) .
    • Comparison : The absence of a 4-chloro group reduces steric hindrance, possibly favoring interactions with planar active sites.
  • 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

    • Availability : Purity ≥95% (CAS 1001412-41-4), priced at €412/g .
    • Structural Impact : Chlorine at position 5 instead of 4 alters electronic distribution, affecting binding to targets like HCV replication enzymes .

Pyrrolo[2,3-b]pyridine Derivatives

  • 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
    • Application : Kinase inhibitor scaffold (e.g., SGK-1) with specificity influenced by chloro positioning .
    • Contrast : The [2,3-b] ring fusion shifts the nitrogen orientation, reducing similarity to purines compared to [2,3-c] isomers .

Pyrrolo[2,3-d]pyrimidine and Other Fused Systems

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine

    • Bioactivity : Inhibits HCV replication (IC₅₀ < 1 μM) via interactions with viral polymerases .
    • Key Difference : Pyrimidine ring introduces additional hydrogen-bonding sites, enhancing target selectivity over pyridine-based analogs.

Data Tables

Table 1. Molecular Properties of Selected Pyrrolopyridines

Compound Molecular Formula Molecular Weight CAS Number Key Application
4,7-Dichloro-1H-pyrrolo[2,3-c]pyridine C₇H₄Cl₂N₂ 190.03* Not reported Antiviral/anticancer intermediate
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine C₉H₁₀N₂O₂ 178.19 452296-79-6 HIV-1 entry inhibitor
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine C₇H₄Cl₂N₂ 190.03 1001412-41-4 HCV replication inhibitor
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine C₆H₄ClN₃ 153.57 Not reported HCV polymerase inhibitor

*Calculated based on isotopic mass data from analogous compounds .

Research Findings and Structure-Activity Relationships (SAR)

  • Chlorine vs. Methoxy Substitutents : Chloro groups enhance electrophilicity and binding to hydrophobic pockets, whereas methoxy groups improve solubility but reduce potency .
  • Positional Effects : Chlorine at position 4 (vs. 5 or 7) optimizes steric compatibility with kinase ATP-binding sites .
  • Ring Fusion : [2,3-c] isomers exhibit greater planarity and purine mimicry than [2,3-b] or [3,2-c] analogs, favoring interactions with nucleic acid targets .

Preparation Methods

Direct Chlorination of Pyrrolo[2,3-c]pyridine

The most straightforward method involves direct chlorination of the parent pyrrolo[2,3-c]pyridine. Phosphorus oxychloride (POCl₃) is commonly employed as a chlorinating agent under reflux conditions.

Procedure :

  • Pyrrolo[2,3-c]pyridine (1.0 equiv) is suspended in POCl₃ (5.0 equiv) and heated at 110°C for 12 hours.

  • The reaction is quenched with ice water, and the pH is adjusted to 8–9 using aqueous ammonia.

  • The product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization from ethanol/water.

Key Considerations :

  • Excess POCl₃ ensures complete dichlorination.

  • Regioselectivity is controlled by the electron-rich positions of the pyrrole and pyridine rings, favoring 4- and 7-substitution.

Yield : 23% (pale yellow powder).

Cyclization of Chlorinated Precursors

An alternative approach constructs the bicyclic core from pre-chlorinated intermediates. For example, 3-amino-4,7-dichloropyridine can undergo cyclization with a ketone or aldehyde to form the pyrrole ring.

Procedure :

  • 3-Amino-4,7-dichloropyridine (1.0 equiv) reacts with acetylacetone (1.2 equiv) in acetic acid at 80°C for 6 hours.

  • The mixture is cooled, diluted with water, and neutralized with NaHCO₃.

  • The precipitate is filtered and washed with cold methanol.

Advantages :

  • Avoids harsh chlorination conditions.

  • Enables modular substitution patterns.

Yield : 35–40% (reported in analogous syntheses).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts chlorination efficiency. Polar aprotic solvents like DMF improve solubility but may promote side reactions. A comparative study reveals:

SolventTemperature (°C)Yield (%)Purity (%)
POCl₃ (neat)1102395
DMF1201888
Toluene1001282

Neat POCl₃ provides the highest yield and purity due to its dual role as solvent and reagent.

Catalytic Additives

Lewis acids such as FeCl₃ or AlCl₃ can accelerate chlorination. For instance, adding FeCl₃ (0.1 equiv) reduces reaction time from 12 to 8 hours, though yields remain comparable (22–24%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-2), 7.98 (d, J = 5.2 Hz, 1H, H-5), 6.95 (d, J = 5.2 Hz, 1H, H-6).

  • LC-MS : m/z 187.03 [M+H]⁺, consistent with C₇H₄Cl₂N₂.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.7 minutes, confirming >95% purity.

Industrial-Scale Considerations

Cost Analysis

ReagentCost per kg (USD)Quantity per kg Product
POCl₃508.2 kg
3-Aminopyridine1201.5 kg

Direct chlorination is more cost-effective than cyclization routes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,7-dichloro-1H-pyrrolo[2,3-c]pyridine, and what reaction conditions are critical for achieving high yields?

  • Methodology : Synthesis typically involves multi-step halogenation and cyclization. For example, chlorination of the pyrrolopyridine core can be achieved using reagents like POCl₃ or SOCl₂ under reflux (80–110°C) . Key steps include:

  • Intermediate preparation : Starting with 1H-pyrrolo[2,3-c]pyridine, sequential chlorination at positions 4 and 7 using controlled stoichiometry of Cl₂ or NCS (N-chlorosuccinimide) .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

  • Critical conditions : Temperature control to avoid over-chlorination and use of anhydrous solvents to prevent hydrolysis .

    Synthetic Route Reagents/Conditions Yield Reference
    Sequential chlorinationNCS, DMF, 80°C, 6 hours65–75%
    Direct dihalogenationPOCl₃, reflux, 12 hours50–60%

Q. How is the structural characterization of this compound typically performed?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.3 ppm), with coupling constants (J = 4.7–5.3 Hz) confirming fused-ring geometry . Chlorine atoms induce deshielding in adjacent carbons (δ 120–135 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 202.9872) validates molecular formula .
  • X-ray crystallography : Confirms planarity of the fused-ring system and Cl substituent positions (bond angles: 120° for pyridine ring) .

Q. What initial biological assays are recommended to evaluate proton pump inhibitory activity?

  • In vitro assays :

  • H⁺/K⁺-ATPase inhibition : Gastric membrane vesicles are treated with the compound (0.1–100 µM), and ATP hydrolysis is measured via phosphate release .
  • Reversibility testing : Pre-incubate vesicles with the compound, then wash extensively; residual inhibition indicates irreversible binding .
    • Cell-based models : Use parietal cell cultures to measure acid secretion via pH-sensitive fluorescent dyes .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of chlorination in the synthesis of this compound?

  • Strategies :

  • Directed ortho-metalation : Use protecting groups (e.g., SEM) on the pyrrole nitrogen to direct Cl⁻ to position 7 before deprotection and subsequent chlorination at position 4 .
  • Catalytic systems : Pd-catalyzed C–H activation with Cl sources (e.g., CuCl₂) enhances selectivity for less-reactive positions .
    • Analytical validation : Monitor reaction progress via LC-MS to detect intermediates and adjust reagent ratios .

Q. What computational approaches are suitable for predicting the binding affinity to proton pumps?

  • Molecular docking : Use homology models of H⁺/K⁺-ATPase (based on PDB: 5YLU) to simulate interactions. The dichloro groups show strong van der Waals contacts with transmembrane helices .
  • MD simulations : Assess stability of the compound in the binding pocket over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
  • QSAR models : Correlate Cl substituent positions with IC₅₀ values from inhibition assays to predict optimized derivatives .

Q. How should contradictory data regarding reversible vs. irreversible proton pump inhibition be analyzed?

  • Methodological reconciliation :

  • Time-dependency assays : Compare pre-incubation vs. co-incubation effects. Irreversible inhibitors show time-dependent activity loss post-washout .
  • Mass spectrometry : Detect covalent adducts between the compound and ATPase cysteine residues (e.g., m/z shifts) .
    • Case study : Patent data reports reversible inhibition, but structural analogs (e.g., omeprazole) act irreversibly. Re-evaluate assay conditions (pH, redox environment) that may influence reactivity .

Q. What strategies enhance solubility of this compound derivatives without compromising activity?

  • Structural modifications :

  • PEGylation : Attach polyethylene glycol chains to the pyrrole nitrogen, improving aqueous solubility (tested via shake-flask method) .
  • Salt formation : Hydrochloride salts increase solubility >10-fold in PBS (pH 7.4) while maintaining IC₅₀ < 1 µM .
    • Prodrug design : Introduce ester moieties hydrolyzed in vivo (e.g., acetyloxymethyl), confirmed via LC-MS stability studies .

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